molecular formula C10H10N4O B8214471 (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol

Cat. No.: B8214471
M. Wt: 202.21 g/mol
InChI Key: HKDALLWYCNNVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzaldehyde or 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.

    Reduction: Different alcohol derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Uniqueness

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its primary alcohol group allows for selective functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-11-13-10(14-12-7)9-4-2-8(6-15)3-5-9/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDALLWYCNNVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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